molecular formula C24H21ClN4O6S2 B2681431 ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-85-1

ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2681431
CAS No.: 851950-85-1
M. Wt: 561.02
InChI Key: AOPNTEFBAAHYEH-UHFFFAOYSA-N
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Description

History and Development of Thieno[3,4-d]Pyridazine Derivatives

Thieno[3,4-d]pyridazine derivatives represent a specialized class of fused heterocyclic compounds that have evolved significantly since their initial synthesis in the late 20th century. Early work in this field focused on the cyclization of thiophene precursors with active methylene compounds, such as cyanoacetamide or arylacetic acids, to form the bicyclic core. For example, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents in acetic anhydride was pivotal in establishing regioselective pathways to pyridazin-3-one derivatives. These methods laid the groundwork for functionalizing the thieno[3,4-d]pyridazine scaffold with diverse substituents.

The compound ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exemplifies advancements in this domain. Its synthesis likely builds on protocols involving:

  • Core formation : Cyclization of substituted thiophenes with pyridazine precursors using agents like formic acid or acetic anhydride.
  • Substituent introduction : Sequential amidation and esterification reactions to install the 4-chlorophenyl, dimethylsulfamoylbenzamido, and ethyl carboxylate groups.

A comparative analysis of synthetic methods is provided in Table 1.

Table 1: Key Synthetic Strategies for Thieno[3,4-d]Pyridazine Derivatives

Method Reagents Yield (%) Key Features
Cyclocondensation Acetic anhydride 75–90 High regioselectivity
Microwave-assisted Formic acid, NH4OAc 60–80 Reduced reaction time
Sequential functionalization DMF-DMA, pyridine 50–70 Enables complex substituents

Significance in Medicinal Chemistry Research

Thieno[3,4-d]pyridazines are prized for their dual heterocyclic architecture, which combines the electron-deficient pyridazine ring with the sulfur-containing thiophene moiety. This combination confers unique physicochemical properties, such as a high dipole moment (≈4.5 D) and moderate lipophilicity (cLog P ≈2.1), which enhance target binding and solubility. The dimethylsulfamoyl group in the subject compound further augments these traits by introducing strong hydrogen-bond acceptor capacity (pK~BHX~ ≈1.2) and polar surface area (TPSA ≈110 Ų).

Recent studies highlight their potential as:

  • Enzyme inhibitors : Pyridazine derivatives exhibit nanomolar affinity for carbonic anhydrase isoforms and acetylcholinesterase, as demonstrated by pyrazole[3,4-d]pyridazine analogs.
  • Receptor modulators : Structural analogs with arylazo groups show promise as adenosine A1 receptor antagonists.

Current Research Landscape and Challenges

Despite progress, synthesizing This compound presents challenges:

  • Regioselectivity : Competing pathways during cyclization can yield isomeric byproducts, necessitating precise control of reaction conditions.
  • Functional group compatibility : The dimethylsulfamoyl moiety’s sensitivity to acidic or basic environments limits reagent choices during amidation.
  • Conformational stability : The compound’s saddle-shaped conformation (mean plane deviation ≈0.38 Å) may complicate crystallization and pharmacokinetic optimization.

Ongoing research aims to address these issues through microwave-assisted synthesis and computational modeling to predict optimal reaction trajectories.

Structural Classification within Heterocyclic Compounds

This compound belongs to the fully fused thieno[3,4-d]pyridazine family, characterized by a planar thiophene ring fused to a pyridazine system at the 3,4-positions. Its structural features are compared to related heterocycles in Table 2.

Table 2: Structural and Physicochemical Comparison of Heterocycles

Heterocycle Dipole Moment (D) cLog P TPSA (Ų)
Thieno[3,4-d]pyridazine 4.5 2.1 95
1,3,4-Oxadiazole 2.8 1.5 45
1,3,4-Thiadiazole 3.2 1.8 50

The dimethylsulfamoyl and ethyl carboxylate substituents introduce additional dipole moments (≈3.3 D out-of-plane), enhancing interactions with polar binding pockets. The 4-chlorophenyl group contributes to π-π stacking, while the amide linker facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-9-7-15(25)8-10-16)26-21(30)14-5-11-17(12-6-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPNTEFBAAHYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl group and the dimethylsulfamoyl benzamido moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Anticancer Properties

Research indicates that thienopyridazine derivatives can exhibit anticancer activity by inhibiting specific kinases involved in tumor cell proliferation. Ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may interact with molecular targets such as receptor tyrosine kinases and cyclin-dependent kinases .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Its ability to inhibit certain enzymes involved in inflammation could lead to applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of thienopyridazine derivatives:

  • Anticancer Studies : A study evaluated a series of thienopyridazine compounds for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines .
  • Neuroprotective Research : In vitro studies have demonstrated that compounds similar to this compound can enhance cognitive function by inhibiting AChE and reducing oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substitution Patterns

Table 1: Structural Comparison of Thieno/Pyridazine Derivatives
Compound Name Core Structure Key Substituents Melting Point (°C) Mass (M+1)
Target Compound Thieno[3,4-d]pyridazine 4-Chlorophenyl, 4-(dimethylsulfamoyl)benzamido, ethyl carboxylate Data pending Pending
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, methyl carboxylate 227–230 560.2
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Fluorophenyl, phenyl, methyl Not reported Not reported

Key Observations :

  • Dimethylsulfamoyl and chlorophenyl groups distinguish the target from analogs with fluorophenyl or chromenone moieties, which may alter solubility and target selectivity.

Physicochemical and Spectroscopic Properties

  • Melting Points : The pyrazolo[3,4-d]pyrimidine analog (227–230°C) suggests high crystallinity, likely due to planar aromatic cores and hydrogen-bonding sulfonamide groups . The target compound’s melting point is expected to be similar, pending experimental validation.
  • Mass Spectrometry : A related compound (M+1 = 560.2) confirms the utility of ESI-MS for verifying molecular weight in this class .
  • NMR Trends : Analogous compounds exhibit distinct 1H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm in 13C-NMR) .

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound belonging to the thieno[3,4-d]pyridazine class. This compound exhibits a unique molecular structure characterized by a thiophene ring fused with a pyridazine ring and incorporates various functional groups that enhance its biological activity. Its potential applications in medicinal chemistry are underscored by its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O4S, with a molecular weight of 467.92 g/mol. The presence of an ester group (carboxylate) and an amide group (dimethylsulfamoyl) significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
  • Receptor Modulation: It can bind to specific receptors, modulating their activity and leading to physiological effects.
  • Gene Expression Regulation: The compound may influence the expression of certain genes, thereby affecting cellular functions.

Biological Activities

Research indicates that compounds in the thieno[3,4-d]pyridazine class exhibit a variety of biological activities, including:

  • Anticancer Activity: Some derivatives have shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Neurological Applications: It has potential applications in treating neurological disorders due to its interaction with adenosine receptors.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineContains methoxy groupPotential anti-inflammatory properties
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

Notable Research Studies

  • Adenosine A1 Receptor Modulation: A study highlighted that derivatives of thieno[3,4-d]pyridazines can act as allosteric modulators of the adenosine A1 receptor, which is significant for cardiovascular and neurological health .
  • Tau Aggregation Inhibition: Members of the aminothienopyridazine class have been identified as effective inhibitors of tau aggregation in vitro, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Pharmacokinetic Properties: Research has indicated that the thienopyridazine core is essential for favorable pharmacokinetic properties such as brain penetration and oral bioavailability .

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